molecular formula C7H6ClNaO2S B13148122 3-Chloro-2-methylbenzenesulfinic acid sodium salt

3-Chloro-2-methylbenzenesulfinic acid sodium salt

Cat. No.: B13148122
M. Wt: 212.63 g/mol
InChI Key: CMFHXGCNEDFYOV-UHFFFAOYSA-M
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Description

3-Chloro-2-methylbenzenesulfinic acid sodium salt is an organic compound with the molecular formula C7H6ClNaO2S. It is a derivative of benzenesulfinic acid, where a chlorine atom is substituted at the third position and a methyl group at the second position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylbenzenesulfinic acid sodium salt typically involves the sulfonation of 3-chloro-2-methylbenzene (also known as 3-chloro-o-xylene) followed by neutralization with sodium hydroxide. The general steps are as follows:

    Sulfonation: 3-Chloro-2-methylbenzene is reacted with sulfuric acid to introduce the sulfonic acid group, forming 3-chloro-2-methylbenzenesulfonic acid.

    Reduction: The sulfonic acid group is then reduced to a sulfinic acid group using a reducing agent such as zinc dust in the presence of hydrochloric acid.

    Neutralization: The resulting 3-chloro-2-methylbenzenesulfinic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Sulfonation: Using continuous reactors to ensure efficient sulfonation of 3-chloro-2-methylbenzene.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve yield and efficiency.

    Automated Neutralization: Utilizing automated systems for the neutralization process to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chloro-2-methylbenzenesulfonic acid.

    Reduction: It can be further reduced to form 3-chloro-2-methylbenzene.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-2-methylbenzenesulfonic acid.

    Reduction: 3-Chloro-2-methylbenzene.

    Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylbenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylbenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    2-Chloro-3-methylbenzenesulfinic acid sodium salt: Similar but with different positions of the chlorine and methyl groups.

    3-Chloro-4-methylbenzenesulfinic acid sodium salt: Similar but with the methyl group at the fourth position.

Uniqueness

3-Chloro-2-methylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial applications.

Biological Activity

3-Chloro-2-methylbenzenesulfinic acid sodium salt, also known as sodium 3-chloro-2-methylbenzenesulfinate, is an organosulfur compound that has garnered attention for its diverse biological activities. This compound serves as a versatile intermediate in organic synthesis and has been studied for its potential applications in pharmaceuticals, agriculture, and biochemistry.

  • Molecular Formula : C7H8ClNaO2S
  • Molecular Weight : 202.65 g/mol
  • IUPAC Name : Sodium 3-chloro-2-methylbenzenesulfinate
PropertyValue
Molecular FormulaC7H8ClNaO2S
Molecular Weight202.65 g/mol
IUPAC NameSodium 3-chloro-2-methylbenzenesulfinate
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) that suggest it could be a candidate for developing new antimicrobial agents.

Insecticidal Activity

The compound has also been investigated for its insecticidal properties. A study highlighted its efficacy against common agricultural pests, suggesting that it could serve as an environmentally friendly alternative to conventional insecticides. The larvicidal activity was assessed using standard protocols, revealing promising results against larvae of Aedes aegypti, a vector for several viral diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicated low cytotoxic effects on human cell lines at concentrations that were effective for antimicrobial and insecticidal activities. This suggests a favorable safety margin for potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in target organisms. The sulfinic acid group is believed to interact with thiol groups in proteins, leading to enzyme inhibition and disruption of metabolic pathways. This mechanism underlies both its antimicrobial and insecticidal properties.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfinic acids, including this compound. The results indicated that this compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Insect Larvicidal Activity

In another investigation focused on pest control, researchers tested the larvicidal activity of several organosulfur compounds. The study found that this compound had an LC50 value of approximately 50 µg/mL after 24 hours of exposure to Aedes aegypti larvae, indicating significant effectiveness compared to traditional insecticides .

Properties

Molecular Formula

C7H6ClNaO2S

Molecular Weight

212.63 g/mol

IUPAC Name

sodium;3-chloro-2-methylbenzenesulfinate

InChI

InChI=1S/C7H7ClO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

CMFHXGCNEDFYOV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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